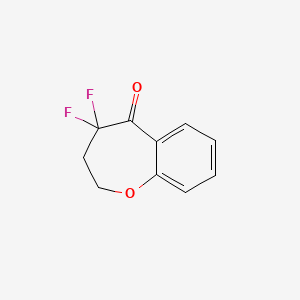

4,4-Difluoro-2,3-dihydro-1-benzoxepin-5-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4,4-Difluoro-2,3-dihydro-1-benzoxepin-5-one” is an organic compound . It belongs to the class of organic compounds known as benzoxepines, which are organic compounds containing a benzene ring fused to an oxepine ring (an unsaturated seven-membered heterocycle with one oxygen atom replacing a carbon atom) .

科学的研究の応用

Synthesis and Structural Analysis

Researchers have developed innovative synthetic routes to create various derivatives of benzoxepin compounds. For example, Synthesis and Solution Structure of 1H‐Benzo‐1,5‐diazepine Derivatives revealed the reaction of perfluorinated 3,5-dioxoesters with 1,2-diaminobenzenes leading to the formation of 1H-benzo-1,5-diazepine derivatives with perfluorinated side chains. This study highlights the complex tautomerism and isomerization of these compounds, providing insights into their structural diversity and potential applications (Desens et al., 2016).

Syntheses of Novel Series Benzo [1,5] oxazepin-4-one-based Compounds from 1,5-difluoro-2,4-dinitrobenzene (DFDNB) showcases the effective synthesis of novel benzo oxazepin-4-one skeleton compounds and their derivatives under mild conditions. This work is instrumental in constructing molecular libraries for therapeutic applications, indicating the versatility of benzoxepin derivatives in medicinal chemistry (Wang et al., 2008).

Applications in Drug Discovery and Material Science

One-Pot Synthesis of 5-Amino-2,5-dihydro-1-benzoxepines demonstrates a multibond-forming process that enables the synthesis of 5-amino-substituted 2,5-dihydro-1-benzoxepines. This process facilitates access to pharmacologically active benzoxepine scaffolds, underscoring the potential of these compounds in drug discovery (Calder et al., 2015).

A continuous-flow synthesis of 1,4-benzodiazepin-5-ones , a privileged scaffold for drug discovery, presents an efficient gram-scale continuous-flow protocol for synthesizing 3,4-dihydro-5H-benzo[e][1,4]diazepin-5-ones. This high-yielding approach does not require purification steps, making it advantageous for generating compound libraries for drug development (Viviano et al., 2015).

The development of A new soluble neutral state black electrochromic copolymer via a donor-acceptor approach illustrates the synthesis of electrochromic materials with potential applications in smart windows and displays. This study emphasizes the role of benzoxepin derivatives in material science, offering new avenues for the development of advanced materials (İçli et al., 2010).

特性

IUPAC Name |

4,4-difluoro-2,3-dihydro-1-benzoxepin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O2/c11-10(12)5-6-14-8-4-2-1-3-7(8)9(10)13/h1-4H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTNQJAUXFMXTQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C(=O)C1(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2781357.png)

![5-[(mesitylsulfonyl)amino]-N-(2-methoxyethyl)-2-piperazin-1-ylnicotinamide](/img/structure/B2781361.png)

![2-(2-ethoxyphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B2781371.png)

![4-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2781374.png)

![N-(3-methylphenyl)-4-(2-{[(3-methylphenyl)sulfonyl]amino}ethyl)piperidine-1-carboxamide](/img/structure/B2781377.png)